![molecular formula C15H21NO4 B2757939 1-(5-tert-Butyl-2-methyl-furan-3-carbonyl)-pyrrolidine-2-carboxylic acid CAS No. 473804-15-8](/img/structure/B2757939.png)
1-(5-tert-Butyl-2-methyl-furan-3-carbonyl)-pyrrolidine-2-carboxylic acid
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Overview
Description
This compound is a heterocyclic building block . It is a solid with a molecular weight of 296.32 . The SMILES string representation of the molecule is Cc1oc (cc1C (=O)NCC (=O)NCC (O)=O)C (C) (C)C
.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1oc (cc1C (=O)NCC (=O)NCC (O)=O)C (C) (C)C
. This indicates that the molecule contains a furan ring with a tert-butyl group and a methyl group attached. The furan ring is also attached to a carbonyl group, which is further connected to a pyrrolidine ring with a carboxylic acid group. Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Pyrolysis Chemistry Insights
Studies into the pyrolysis chemistry of various saccharides have revealed the importance of furan production, which is closely related to the structural characteristics of compounds like "1-(5-tert-Butyl-2-methyl-furan-3-carbonyl)-pyrrolidine-2-carboxylic acid." Pyrolysis of d-glucose, d-fructose, and sucrose favors furan production, highlighting the potential of such compounds in understanding the formation of furans and their distillation from the pyrolysis zone (Sanders, Goldsmith, & Seeman, 2003).
CNS Drug Synthesis Potential
Functional chemical groups, including furans, have been identified as potential leads for the synthesis of novel Central Nervous System (CNS) acting drugs. This insight underscores the significance of compounds with furan components, like "1-(5-tert-Butyl-2-methyl-furan-3-carbonyl)-pyrrolidine-2-carboxylic acid," in the development of new therapeutic agents (Saganuwan, 2017).
Biomass Conversion and Polymer Production
The conversion of plant biomass into valuable chemicals, including furan derivatives, offers sustainable pathways for the production of polymers and fuels. "1-(5-tert-Butyl-2-methyl-furan-3-carbonyl)-pyrrolidine-2-carboxylic acid" and similar compounds play a role in advancing the use of biomass for creating eco-friendly materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Understanding Carboxylic Acid Inhibition in Biocatalysis
Carboxylic acids, including structures akin to "1-(5-tert-Butyl-2-methyl-furan-3-carbonyl)-pyrrolidine-2-carboxylic acid," are key in exploring microbial inhibition mechanisms. This understanding can aid in engineering robust microbial strains for industrial applications, highlighting the relevance of such compounds in biotechnological research (Jarboe, Royce, & Liu, 2013).
Pyrrolidine as a Versatile Scaffold in Drug Discovery
The pyrrolidine ring, a core component of "1-(5-tert-Butyl-2-methyl-furan-3-carbonyl)-pyrrolidine-2-carboxylic acid," is widely utilized in medicinal chemistry for its versatility in drug design. This scaffold is beneficial for exploring pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional coverage of molecules (Li Petri et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-(5-tert-butyl-2-methylfuran-3-carbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-9-10(8-12(20-9)15(2,3)4)13(17)16-7-5-6-11(16)14(18)19/h8,11H,5-7H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQCEDSGNLCOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-tert-Butyl-2-methyl-furan-3-carbonyl)-pyrrolidine-2-carboxylic acid |
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